molecular formula C43H86N2O5 B3052587 Hydroxypropyl bisstearamide monoethanolamide CAS No. 425394-25-8

Hydroxypropyl bisstearamide monoethanolamide

Cat. No. B3052587
M. Wt: 711.2 g/mol
InChI Key: OHYYUFUZVNFGRN-UHFFFAOYSA-N
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Description

Hydroxypropyl bisstearamide monoethanolamide is a compound that is possibly marketed outside the US . It was first approved in 2015 . The compound has a molecular formula of C43H86N2O5 and a molecular weight of 711.1533 . It is also known by other names such as Hydroxypropyl Bisstearamide MEA and Ceramide PC-108 .


Molecular Structure Analysis

The molecular structure of Hydroxypropyl bisstearamide monoethanolamide is different from Ceramide 3 . The compound cannot be categorized as a ceramide because it lacks the sphingosine moiety .

Future Directions

Hydroxypropyl bisstearamide monoethanolamide is a compound that mimics ceramides and is claimed to have similar effectiveness as Ceramide 3 at moisturizing the skin and restoring the skin barrier . Future research could focus on further understanding the properties and potential applications of this compound.

properties

IUPAC Name

N-(2-hydroxyethyl)-N-[2-hydroxy-3-[2-hydroxyethyl(octadecanoyl)amino]propyl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H86N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)44(35-37-46)39-41(48)40-45(36-38-47)43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46-48H,3-40H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYYUFUZVNFGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H86N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195330
Record name Hydroxypropyl bisstearamide monoethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxypropyl bisstearamide monoethanolamide

CAS RN

425394-25-8
Record name Hydroxypropyl bisstearamide monoethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425394258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypropyl bisstearamide monoethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROPYL BISSTEARAMIDE MONOETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4H84545F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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